1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene

Catalog No.
S3462225
CAS No.
95408-38-1
M.F
C30H36FeP2
M. Wt
514.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Diphenylphosphino-1'-(di-tert-butylphosphino)fer...

CAS Number

95408-38-1

Product Name

1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene

IUPAC Name

cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+)

Molecular Formula

C30H36FeP2

Molecular Weight

514.4 g/mol

InChI

InChI=1S/C17H14P.C13H22P.Fe/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-14H;7-10H,1-6H3;/q2*-1;+2

InChI Key

KVXWCDXJSYVISP-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]

Canonical SMILES

CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]

1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene is an organometallic compound characterized by its unique structure featuring a ferrocene backbone and two distinct phosphine ligands. The molecular formula for this compound is C30H36FeP2C_{30}H_{36}FeP_{2}, and it has a molecular weight of approximately 514.4 g/mol. Typically, it appears as a yellow to orange powder with a melting point ranging from 75 to 79 °C. This compound is primarily utilized as a ligand in various organometallic reactions, forming stable complexes with transition metals, which enhances its application in catalysis and material science .

dppf should be handled with care following common laboratory safety practices for organometallic compounds. It is advisable to consult the safety data sheet (SDS) for specific handling and disposal procedures.

Here are some general safety concerns:

  • Air and moisture sensitivity: As mentioned earlier, dppf can degrade in air and moisture.
  • Potential toxicity: Organometallic compounds can have varying degrees of toxicity. It is important to handle dppf with appropriate personal protective equipment (PPE) such as gloves and goggles.

Further Resources

  • Malatesta, L., & Grasselli, P. (1990). Acyclic and Cyclic Diphosphenes as Ligands in Homogeneous Catalysis. Chemical Reviews, 90(6), 1601-1631.
  • Miyaura, N., Suzuki, T. (1979). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 79 (1), 102-117
  • Negishi, E., & King, F. G. (2006). Negishi coupling. Journal of Organometallic Chemistry, 65
  • Electronic and steric tunability: The presence of both phenyl and tert-butyl groups allows for fine-tuning of the electronic and steric properties of the ligand, influencing the reactivity of the metal center it coordinates to [].

Applications in Catalysis

XylPhos finds significant application in various catalytic processes, including:

  • Hiyama coupling

    This reaction forms aryl-alkyl ethers by coupling alkoxysilanes with aryl halides. XylPhos, in combination with palladium, serves as an efficient catalyst for this reaction, enabling the synthesis of diverse aryl ethers under mild reaction conditions [].

  • Isomerization of alkenes

    XylPhos can act as a ligand for nickel catalysts used in the isomerization of alkenes. This process involves the rearrangement of the carbon-carbon double bond within an alkene molecule [].

  • Metathesis and polymerization

    XylPhos forms complexes with ruthenium alkylidene species, which are highly active catalysts for olefin metathesis reactions and norbornene polymerization. These reactions are crucial for the production of various polymers with specific properties [].

  • Oxidation: This compound can be oxidized to yield phosphine oxides.
  • Substitution Reactions: It can undergo substitution where the phosphine ligands are replaced by different groups.
  • Coupling Reactions: It plays a significant role in cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Hiyama couplings.

The reactions typically require specific reagents such as palladium or nickel catalysts and often proceed under controlled conditions to ensure efficiency and yield high-quality products .

The synthesis of 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene typically involves the following steps:

  • Reagents: The primary reagents include diphenylphosphine, tert-butyldibromomethane phosphine, and ferrocene.
  • Reaction Conditions: The reaction is conducted under an inert atmosphere to prevent oxidation, often utilizing solvents like dichloromethane or ethanol.
  • Procedure: The synthesis generally follows a multi-step process where the phosphine ligands are attached to the ferrocene backbone through nucleophilic substitution reactions.

This method allows for the efficient formation of the desired compound while maintaining high purity levels .

1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene finds extensive use in various fields:

  • Catalysis: It serves as a ligand in catalytic processes for synthesizing organic compounds.
  • Asymmetric Synthesis: This compound is employed in asymmetric synthesis to produce chiral molecules, which are essential in pharmaceuticals.
  • Material Science: It is utilized in developing materials for molecular recognition and sensing applications due to its unique electronic properties .

The interaction studies involving 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene typically focus on its ability to form stable complexes with transition metals. These complexes are crucial for enhancing catalytic activity in various reactions. Research indicates that the dual-ligand structure contributes significantly to the stability and reactivity of the metal center, making it an attractive candidate for further investigation in catalytic systems .

Several compounds share structural similarities with 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene. Here are a few notable examples:

Compound NameStructureUnique Features
1,1'-Bis(di-tert-butylphosphino)ferroceneContains two di-tert-butyl phosphine ligandsLacks diphenyl groups; more sterically hindered
1,1'-Bis(diphenylphosphino)ferroceneContains two diphenyl phosphine ligandsLacks tert-butyl groups; different steric and electronic properties
1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferroceneContains multiple phenyl groups along with di-tert-butyl phosphineIncreased steric bulk due to multiple phenyl substituents

Comparison Overview

The uniqueness of 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene lies in its combination of both diphenyl and di-tert-butyl phosphine ligands. This dual-ligand structure provides a balance of steric hindrance and electronic properties that enhance its versatility and stability compared to other similar compounds that feature only one type of phosphine ligand .

Hydrogen Bond Acceptor Count

2

Exact Mass

514.164161 g/mol

Monoisotopic Mass

514.164161 g/mol

Heavy Atom Count

33

Dates

Modify: 2023-08-19

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